molecular formula C6H13ClFN B2870187 Trans-(3-fluorocyclopentyl)methanamine hydrochloride CAS No. 1951441-38-5

Trans-(3-fluorocyclopentyl)methanamine hydrochloride

Cat. No.: B2870187
CAS No.: 1951441-38-5
M. Wt: 153.63
InChI Key: WRILACKEWFKWHD-KGZKBUQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Trans-(3-fluorocyclopentyl)methanamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Trans-(3-fluorocyclopentyl)methanamine hydrochloride is utilized in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of fluorinated compounds’ effects on biological systems.

    Medicine: Research into its potential therapeutic applications, including drug development, is ongoing.

    Industry: It is employed in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of trans-(3-fluorocyclopentyl)methanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s presence can significantly alter the compound’s reactivity and binding affinity, influencing various biochemical pathways .

Comparison with Similar Compounds

Trans-(3-fluorocyclopentyl)methanamine hydrochloride can be compared with other fluorinated amines, such as:

This compound stands out due to its unique combination of a fluorine atom and a methanamine group, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[(1R,3R)-3-fluorocyclopentyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c7-6-2-1-5(3-6)4-8;/h5-6H,1-4,8H2;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRILACKEWFKWHD-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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